molecular formula C4H9NO2 B1209564 3-Hydroxybutanamide CAS No. 24311-45-3

3-Hydroxybutanamide

Cat. No. B1209564
CAS RN: 24311-45-3
M. Wt: 103.12 g/mol
InChI Key: OOHIGOIEQKKEPK-UHFFFAOYSA-N
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Description

3-Hydroxybutanamide, also known as Hydroxyethyl acetamide, is a chemical compound with the molecular formula C4H9NO2 . It has a molecular weight of 103.12 . The IUPAC name for this compound is 3-hydroxybutanamide .


Synthesis Analysis

A novel method of N-substituted succinimide ring opening has been used to synthesize new N-hydroxybutanamide derivatives . These compounds were evaluated for their ability to inhibit matrix metalloproteinases (MMPs) and their cytotoxicity .


Molecular Structure Analysis

The molecular structure of 3-Hydroxybutanamide consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The monoisotopic mass of this compound is 103.063332 Da .


Physical And Chemical Properties Analysis

3-Hydroxybutanamide has a melting point of 84-85 degrees Celsius .

Scientific Research Applications

Matrix Metalloproteinase Inhibition

3-Hydroxybutanamide: derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs) . MMPs are enzymes involved in the breakdown of extracellular matrix components and are implicated in various diseases, including cancer. The inhibition of MMPs by these derivatives can potentially lead to new treatments for diseases where MMP activity is dysregulated.

Cytotoxicity and Antitumor Activity

Research has shown that certain 3-Hydroxybutanamide derivatives exhibit cytotoxicity towards cancer cell lines and possess antitumor activities . These findings suggest potential applications in developing novel anticancer therapies, particularly as these compounds have demonstrated low toxicity towards non-cancerous cells.

Biodegradable Polymers in Medicine

Poly(3-hydroxybutyrate), a polymer related to 3-Hydroxybutanamide , is used in the production of biodegradable medical devices such as prostheses, patches, stents, and plugs intended for regenerative surgery . Its biocompatibility and biodegradability make it an excellent material for medical applications.

Tissue Engineering

In the field of bioengineering, poly(3-hydroxybutyrate)-based biopolymer systems, which include 3-Hydroxybutanamide units, are utilized as cell culture scaffolds . These materials support the growth and development of cells, making them crucial for tissue engineering and regenerative medicine.

Environmental Applications

Layered double hydroxides (LDHs) derived from 3-Hydroxybutanamide are used in environmental applications such as adsorption of pollutants, hydrogen production, and green chemistry . These materials help reduce the environmental impact of human activities by providing cleaner and more sustainable processes.

Industrial Uses

3-Hydroxybutanamide: is a compound with various industrial applications due to its chemical properties. It is used in the synthesis of other chemicals and materials, and its derivatives are studied for their potential uses in different industrial sectors .

Future Directions

New derivatives of N-Hydroxybutanamide have shown potential in inhibiting matrix metalloproteinases (MMPs), exhibiting low toxicity towards certain carcinoma cell lines, and demonstrating antitumor and antimetastatic effects in a mouse model of B16 melanoma . This suggests that these derivatives, particularly the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, could serve as a lead structure for the development of new MMP inhibitors .

Mechanism of Action

Target of Action

3-Hydroxybutanamide, also known as bucetin, is an analgesic and antipyretic . It primarily targets matrix metalloproteinases (MMPs) , which are enzymes involved in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis .

Mode of Action

The interaction of 3-Hydroxybutanamide with its targets involves the inhibition of MMPs . Specifically, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, a derivative of 3-Hydroxybutanamide, has shown to inhibit MMP-2, MMP-9, and MMP-14 with an IC50 of 1-1.5 μM .

Biochemical Pathways

The biochemical pathways affected by 3-Hydroxybutanamide are related to its inhibition of MMPs . The inhibition of these enzymes can affect various physiological and pathological processes, including tissue remodeling and disease progression . .

Pharmacokinetics

It is known that bucetin was withdrawn from use due to renal toxicity and risk of carcinogenesis, presumably due to differences in the rates of deacylation by microsomal enzymes leading to the formation of 4-ethoxyaniline .

Result of Action

The molecular and cellular effects of 3-Hydroxybutanamide’s action primarily involve the inhibition of MMPs, leading to potential changes in tissue remodeling and disease progression . In addition, it has been found that all the compounds exhibited low toxicity towards carcinoma cell lines HeLa and HepG2 .

Action Environment

It is known that the renal toxicity of bucetin is a manifestation of the formation of 4-ethoxyaniline and the subsequent inhibitory action(s) of this putative metabolite . This suggests that factors influencing the metabolic conversion of bucetin could potentially affect its action and efficacy.

properties

IUPAC Name

3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHIGOIEQKKEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332052
Record name 3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybutanamide

CAS RN

24311-45-3
Record name 3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxybutanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary metabolic pathways of N,N-Dimethylacetoacetamide (DMAAm), a compound related to 3-Hydroxybutanamide?

A1: Research on male F344 and Wistar-Han rats, and female B6C3F1 mice, reveals that DMAAm undergoes extensive metabolism primarily in the liver. [] The key metabolic transformations involve:

  • N-demethylation: DMAAm can undergo N-demethylation to produce N-monomethylacetoacetamide (MMAAm). []

Q2: Can you describe the synthesis of (R)-4-methylazetidin-2-ones from 1,3-dioxin-4-ones, and how does 3-hydroxybutanamide play a role?

A2: The synthesis involves a multi-step process: []

    Q3: What is known about the structure of bucetin and its relationship to 3-Hydroxybutanamide?

    A3: Bucetin, an analgesic and antipyretic drug, is structurally similar to phenacetin. [] While its exact structure isn't detailed in the provided abstract, its designation as rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide reveals it is a racemic mixture containing the 3-hydroxybutanamide moiety. Further structural insights can be gained from analyzing its crystal structure. []

    Q4: How does the chirality of 4-amino-3-hydroxybutanoic acid (GABOB) influence its incorporation into the brain?

    A4: Research indicates that the (R)-enantiomer of GABOB exhibits preferential incorporation into the brain compared to its racemic counterpart (RS-GABOB) or the (S)-enantiomer. [] Interestingly, di-RS-GABOB-maleate, while containing the less active RS-GABOB, demonstrates enhanced brain penetration compared to RS-GABOB alone. This improved transport is attributed to the pharmacokinetic properties of di-RS-GABOB-maleate, allowing it to cross the blood-brain barrier more effectively. []

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